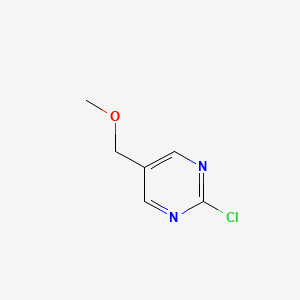

2-chloro-5-(MethoxyMethyl)pyriMidine

Overview

Description

“2-chloro-5-(MethoxyMethyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed, which involves a liquid phase chlorination method . Another study describes the synthesis of 2-chloro-5-methylpyridine, a pesticide intermediate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 158.59 . It is recommended to be stored at temperatures between 2-8°C .

Scientific Research Applications

Antiviral Activity

Derivatives of 2-chloro-5-(MethoxyMethyl)pyrimidine have shown notable antiviral activities. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been synthesized and evaluated for their antiviral properties. Some derivatives demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Chemical Synthesis and Transformations

Research on this compound and its derivatives also encompasses various synthetic pathways and transformations. For example, 2,4-Dichloro-5-methoxy-pyrimidine, a related intermediate, has been synthesized from methyl methoxyacetate and other materials, achieving a total yield of about 46% with a purity higher than 99.5%, demonstrating the compound's role as a key intermediate in organic synthesis (Liu Guo-ji, 2009).

Cytostatic Activity

The cytostatic activities of 5-alkyl pyrimidine derivatives, including those with a 5-(2-chloroethyl)-substitution, have been studied, revealing pronounced cytostatic activity against colon carcinoma cells. This research underscores the potential therapeutic applications of these derivatives in cancer treatment (Gazivoda Kraljević et al., 2012).

Novel Pyrimidine Derivatives

Further studies have led to the synthesis of novel pyrimidine derivatives, including those with antimicrobial and anticancer properties, showcasing the versatility of this compound derivatives in drug discovery and development. For instance, efficient syntheses have been reported for the core ring system of a new class of antibacterial agents, emphasizing the role of these compounds in developing novel therapeutic agents (Rosen et al., 2009).

Safety and Hazards

The safety information for “2-chloro-5-(MethoxyMethyl)pyrimidine” includes several hazard statements: H302+H312+H332;H315;H319;H335 . These statements indicate various hazards associated with the compound, such as harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation; may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives are often involved in nucleic acid synthesis, suggesting that 2-chloro-5-(methoxymethyl)pyrimidine may interact with enzymes or proteins involved in these processes .

Mode of Action

It’s known that pyrimidine derivatives can be incorporated into nucleic acids, potentially altering their structure and function .

Biochemical Pathways

Given its structural similarity to natural pyrimidines, it may be involved in pathways related to nucleic acid synthesis and metabolism .

Result of Action

Alterations in nucleic acid structure and function can have wide-ranging effects on cellular processes, including replication, transcription, and translation .

properties

IUPAC Name |

2-chloro-5-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTRGRONESWNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)

![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)

![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)

![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)